![molecular formula C25H26N6O B15327004 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole and phenanthridine moieties within the molecule suggests potential biological activity and the ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Phenanthridine Synthesis: Phenanthridine can be synthesized via a Pictet-Hubert reaction, involving the cyclization of a suitable precursor.
Spirocyclic Core Formation: The spirocyclic core can be constructed by a cyclization reaction involving a diazaspiro compound and an appropriate electrophile.
Final Coupling: The final step involves coupling the tetrazole and phenanthridine moieties to the spirocyclic core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the phenanthridine moiety.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Oxidized derivatives of the butyl side chain or phenanthridine moiety.
Reduction: Reduced forms of the tetrazole ring or hydrogenated products.
Substitution: Substituted phenanthridine derivatives or modified spirocyclic cores.
科学研究应用
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole and phenanthridine moieties may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- This compound
Uniqueness
The uniqueness of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[44]non-1-en-4-one lies in its spirocyclic structure and the presence of both tetrazole and phenanthridine moieties
属性
分子式 |
C25H26N6O |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H26N6O/c1-2-3-10-22-26-25(13-6-7-14-25)24(32)30(22)16-17-11-12-19-18-8-4-5-9-20(18)23-27-28-29-31(23)21(19)15-17/h4-5,8-9,11-12,15H,2-3,6-7,10,13-14,16H2,1H3 |
InChI 键 |
UPKYWKSLKROFGO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC4=C(C=C3)C5=CC=CC=C5C6=NN=NN46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


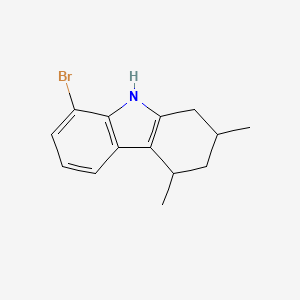
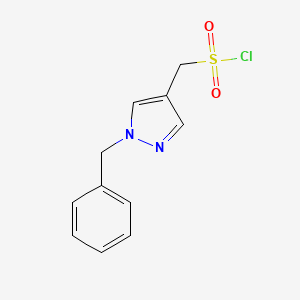

![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
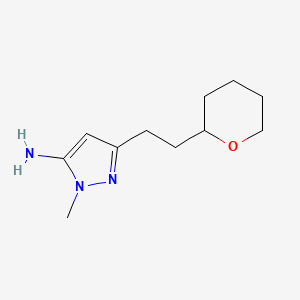
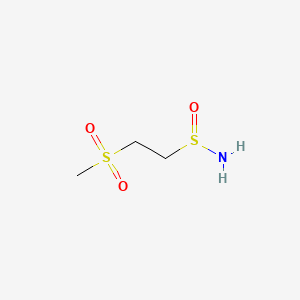
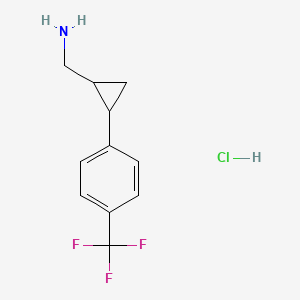
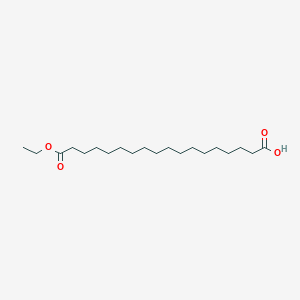

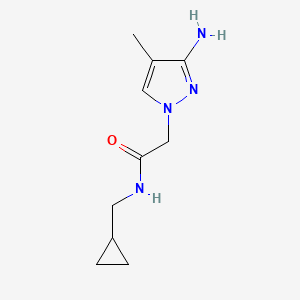
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
